molecular formula C17H15NO3S B12198608 2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate

2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B12198608
M. Wt: 313.4 g/mol
InChI Key: FSCPVYIOAFIEMG-UHFFFAOYSA-N
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Description

2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound that features both indole and thiophene moieties. Indole derivatives are known for their significant biological activities, while thiophene derivatives are often used in pharmaceuticals and materials science. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of indole-3-acetic acid with thiophene-2-carboxaldehyde under acidic conditions, followed by esterification. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene rings, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing the compound’s overall reactivity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of thiophene derivatives.

    2-(3-(hydroxyimino)methyl)-1H-indole: Another indole derivative with different functional groups.

Uniqueness

2-oxo-2-(thiophen-2-yl)ethyl 3-(1H-indol-3-yl)propanoate is unique due to its combination of indole and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

(2-oxo-2-thiophen-2-ylethyl) 3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C17H15NO3S/c19-15(16-6-3-9-22-16)11-21-17(20)8-7-12-10-18-14-5-2-1-4-13(12)14/h1-6,9-10,18H,7-8,11H2

InChI Key

FSCPVYIOAFIEMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=CS3

Origin of Product

United States

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